7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the pyrano[2,3-d]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with cyanoacetamide, followed by cyclization with urea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved may include inhibition of protein kinases or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-5-(2-chlorophenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
The uniqueness of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C14H8Cl2N4O3 |
---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-7-2-1-5(3-8(7)16)9-6(4-17)11(18)23-13-10(9)12(21)19-14(22)20-13/h1-3,9H,18H2,(H2,19,20,21,22) |
InChI Key |
AXPGBHKZNTXMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)Cl)Cl |
Origin of Product |
United States |
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